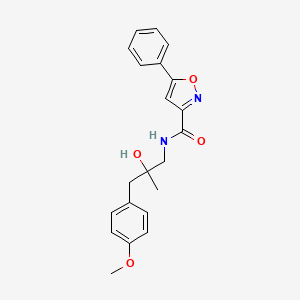
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a phenylisoxazole, a carboxamide, and a methoxyphenyl group. These groups could potentially confer various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the carboxamide group might participate in hydrolysis or condensation reactions, while the phenylisoxazole group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure and functional groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with isoxazole and carboxamide moieties, similar to the chemical of interest, have been extensively studied for their synthesis and structural characterization. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives highlights the utility of isoxazole and carboxamide in generating new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014). Structural analysis of such compounds provides insights into their potential reactivity and applications in medicinal chemistry.
Cytotoxic Activity
The cytotoxic activity of new synthetic derivatives is a significant area of research. For example, the study by Hassan et al. (2014) evaluated synthesized compounds for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential therapeutic applications of these molecules in cancer research.
Histone Deacetylase Inhibition
Isoxazole derivatives have shown promise as selective inhibitors of histone deacetylases, which play a crucial role in the regulation of gene expression. Compounds exhibiting potent inhibitory selectivity against specific histone deacetylases could offer new avenues for treating diseases like Alzheimer's, as demonstrated by the development of inhibitors with neuroprotective activity (Lee et al., 2018).
Antidiabetic Potential
Research into the antidiabetic properties of novel synthetic compounds, including those with isoxazole cores, highlights the potential for developing new therapeutic agents. The synthesis and in vitro screening of Dihydropyrimidine Derivatives for antidiabetic activity using α-amylase inhibition assays suggest a promising direction for future drug development (Lalpara et al., 2021).
Antibacterial Agents
The preparation and evaluation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides for their potential as antimicrobial agents underscore the relevance of isoxazole and carboxamide functionalities in the design of new antibiotics. Some derivatives exhibited significant activity against pathogenic bacteria, indicating their potential utility in addressing antibiotic resistance (Pitucha et al., 2011).
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-21(25,13-15-8-10-17(26-2)11-9-15)14-22-20(24)18-12-19(27-23-18)16-6-4-3-5-7-16/h3-12,25H,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEABULASRXOACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-phenylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde](/img/structure/B2608194.png)
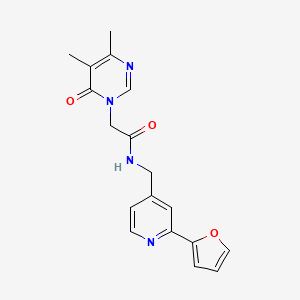
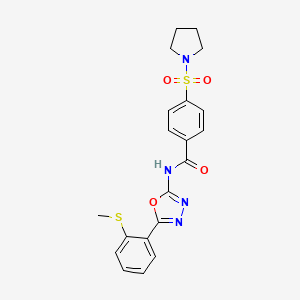
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608200.png)
![6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2608202.png)
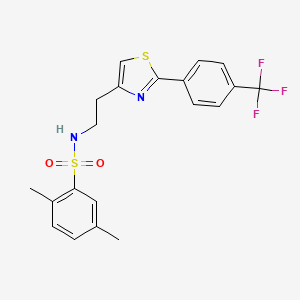

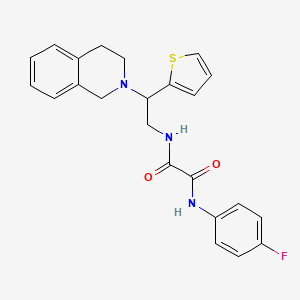
![2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2608210.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608211.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2608212.png)
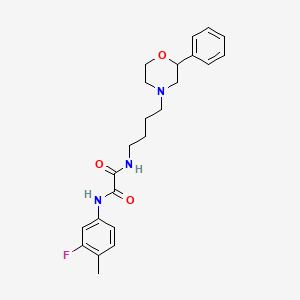
![4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2608216.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2608217.png)